molecular formula C13H18ClNO2 B3317560 tert-Butyl isoindoline-1-carboxylate hydrochloride CAS No. 96325-07-4

tert-Butyl isoindoline-1-carboxylate hydrochloride

Cat. No.: B3317560
CAS No.: 96325-07-4
M. Wt: 255.74 g/mol
InChI Key: LAWSWFVOUWPMPD-UHFFFAOYSA-N
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Description

tert-Butyl isoindoline-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl isoindoline-1-carboxylate hydrochloride typically involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide. This reaction is catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl isoindoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidant.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-diones, while reduction can produce different isoindoline derivatives.

Scientific Research Applications

tert-Butyl isoindoline-1-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl isoindoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to its targets. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl isoindoline-1,3-dione
  • tert-Butyl isoindoline-2-carboxylate
  • tert-Butyl isoindoline-1-carboxylate

Comparison: tert-Butyl isoindoline-1-carboxylate hydrochloride is unique due to the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity due to the specific functional groups present.

Properties

IUPAC Name

tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-13(2,3)16-12(15)11-10-7-5-4-6-9(10)8-14-11;/h4-7,11,14H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWSWFVOUWPMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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